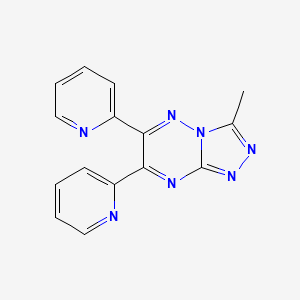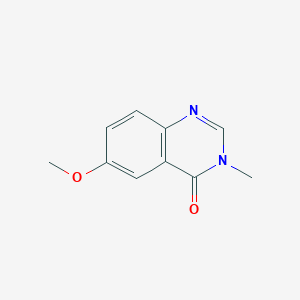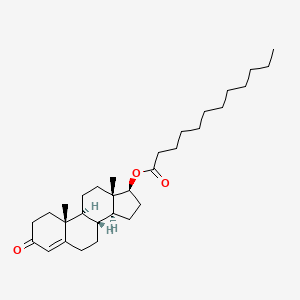
Testosterone laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone laurate: is an androgen and anabolic steroid medication. It is a testosterone ester, which means it is a derivative of testosterone with a laurate (dodecanoate) ester attached. This modification allows for a longer duration of action when administered, making it useful in clinical settings for hormone replacement therapy and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone laurate can be synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Testosterone laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Substitution reactions can occur at the ester group, where the laurate moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Testosterone laurate is used as a reference compound in analytical chemistry for the development and validation of chromatographic and mass spectrometric methods. It serves as a standard for the quantification of testosterone esters in biological samples .
Biology: In biological research, this compound is used to study the effects of androgens on various physiological processes. It is employed in animal models to investigate the role of testosterone in muscle growth, bone density, and reproductive function .
Medicine: Clinically, this compound is used in hormone replacement therapy for individuals with testosterone deficiency. It helps in maintaining normal testosterone levels, thereby alleviating symptoms associated with hypogonadism .
Industry: In the pharmaceutical industry, this compound is used in the formulation of long-acting injectable testosterone products. Its prolonged duration of action makes it suitable for use in depot injections, providing sustained release of testosterone over time .
Mechanism of Action
Testosterone laurate exerts its effects by binding to androgen receptors in target tissues. Once bound, the testosterone-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the activation of genes involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and other androgenic effects .
Comparison with Similar Compounds
- Testosterone propionate
- Testosterone enanthate
- Testosterone cypionate
- Testosterone undecanoate
Comparison: Testosterone laurate is unique among testosterone esters due to its longer carbon chain (laurate) which provides a prolonged duration of action compared to shorter-chain esters like testosterone propionate. This makes this compound particularly useful in clinical settings where less frequent dosing is desired. Additionally, the pharmacokinetic profile of this compound allows for a more stable release of testosterone, reducing the fluctuations in hormone levels that can occur with shorter-acting esters .
Properties
CAS No. |
59232-78-9 |
|---|---|
Molecular Formula |
C31H50O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate |
InChI |
InChI=1S/C31H50O3/c1-4-5-6-7-8-9-10-11-12-13-29(33)34-28-17-16-26-25-15-14-23-22-24(32)18-20-30(23,2)27(25)19-21-31(26,28)3/h22,25-28H,4-21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
KTROUBQZLCALOQ-DQUDHZTESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




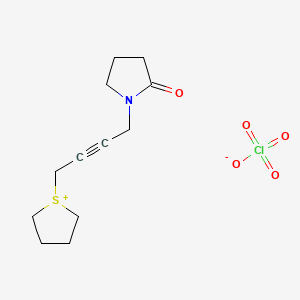
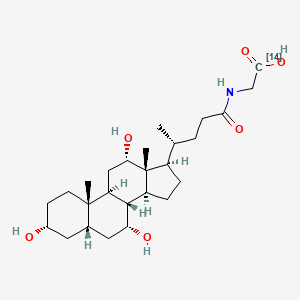
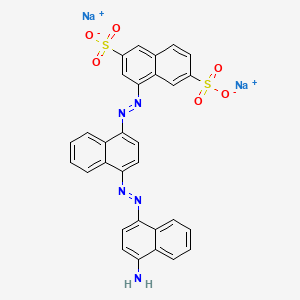
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
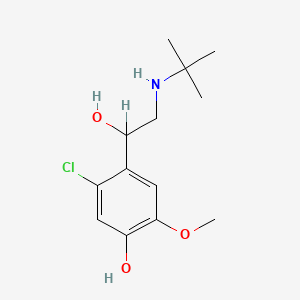
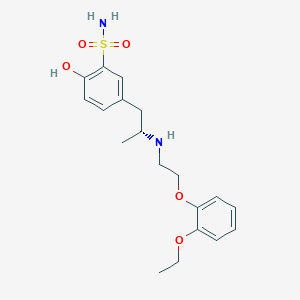



![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
